molecular formula C16H12F2O2 B12300832 1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid

1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B12300832
M. Wt: 274.26 g/mol
InChI Key: WVJSHJSHYRUJGF-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a biphenyl substituent at the 1-position, two fluorine atoms at the 2,2-positions, and a carboxylic acid group. This structure combines aromaticity, cyclopropane ring strain, and fluorine-induced electronic effects, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves cyclopropanation and cross-coupling reactions, as seen in analogous compounds (e.g., Suzuki-Miyaura coupling for biphenyl systems ).

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major products formed from these reactions include various substituted biphenyl derivatives and functionalized cyclopropane compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to interact with specific biological targets. A study highlighted its effectiveness in inhibiting tumor growth in ovarian cancer models. The compound acts by disrupting cellular pathways involved in tumor proliferation and survival .

Drug Development
The unique structure of 1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid allows it to serve as a scaffold for developing new drugs. Its derivatives have been synthesized and tested for enhanced activity against various cancer cell lines, demonstrating improved potency compared to existing treatments .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized in the synthesis of advanced polymers. Its difluorocyclopropane moiety contributes to the thermal stability and mechanical strength of polymeric materials. Research indicates that incorporating this compound into polymer matrices can yield materials with superior properties for industrial applications .

Coating Technologies
The compound is also explored for use in coating technologies, where its fluorinated structure enhances water and oil repellency. This property is particularly valuable in creating protective coatings for various surfaces, including textiles and metals .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound. Researchers treated ovarian cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The results indicated that the compound could induce apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Polymer Synthesis

In another study focused on material applications, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability compared to conventional polymers.

PropertyConventional PolymerPolymer with Compound
Glass Transition Temp (°C)6090
Tensile Strength (MPa)3050

Mechanism of Action

Comparison with Similar Compounds

Analogous Compounds

  • 1-Phenylcyclopropane Carboxylic Acids : Synthesized via cyclopropanation of 2-phenyl acetonitrile with dibromoethane (73–85% yields) .
  • Fluorinated Derivatives : 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid is prepared using similar methods, achieving 71% yield after column chromatography .

Structural and Functional Comparisons

Table 1: Structural Features of Selected Cyclopropane Carboxylic Acids

Compound Name Substituents on Cyclopropane Molecular Formula Molecular Weight Key Features
Target Compound Biphenyl-2-yl, 2,2-difluoro C₁₆H₁₂F₂O₂ 274.27 High aromaticity, dual fluorine
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid 2-Methoxyphenyl C₁₁H₁₂O₃ 192.21 Electron-donating methoxy group
1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid 2-Fluorophenyl C₁₀H₉FO₂ 180.18 Fluorine enhances lipophilicity
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid Ethyl, 2,2-difluoro C₆H₈F₂O₂ 162.13 Aliphatic substituent
[1,1'-Bi(cyclopropane)]-1-carboxylic acid Second cyclopropane ring C₇H₁₀O₂ 126.15 Bicyclic strain

Key Observations :

  • Aromatic vs.
  • Fluorination: The 2,2-difluoro substitution increases acidity (pKa ~2–3) and metabolic stability compared to non-fluorinated analogs .
  • Stereochemistry : Chiral derivatives like (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid highlight the role of stereochemistry in biological activity, though the target compound’s stereochemical data are unspecified.

Physicochemical Properties

Table 2: NMR and Physicochemical Data

Compound Name ¹H NMR (Cyclopropane Protons) ¹³C NMR (Carboxylic Acid Carbon) LogP Solubility (mg/mL)
Target Compound Not reported Not reported ~3.5* <1 (aqueous)
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid 1.85–1.38 ppm (q, J=4.4 Hz) 171.29 ppm 1.8 15 (DCM/MeOH)
1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid 1.96–1.49 ppm (q, J=4.5 Hz) Not reported 2.1 10 (Ethyl acetate)

*Estimated using ChemDraw.

Key Trends :

  • Fluorine Effects : Fluorine atoms reduce solubility in aqueous media but enhance bioavailability through increased lipophilicity.
  • Cyclopropane Strain : The strained ring may increase reactivity, as seen in esterification yields (80–92% for methoxy derivatives ).

Biological Activity

1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229448-80-8) is a compound characterized by its unique structural features, including a biphenyl group and a difluorocyclopropane moiety. Its molecular formula is C16H12F2O2, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

The compound exhibits several notable chemical properties that influence its biological activity:

PropertyValue
Molecular Weight274.26 g/mol
Boiling Point440.3 ± 45.0 °C (predicted)
Density1.35 ± 0.1 g/cm³ (predicted)
pKa2.91 ± 0.50 (predicted)

These properties suggest that the compound may have significant interactions with biological systems, particularly in terms of solubility and reactivity.

The biological activity of this compound may involve its interaction with specific enzymes or receptors. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development. The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate access, which is a common mechanism for many pharmaceuticals.

Research Findings

Several studies have investigated the biological implications of compounds similar to or including difluorocyclopropane structures:

  • Anticancer Activity : Research has indicated that difluorocyclopropane derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been shown to target cancer cell proliferation effectively .
  • Enzyme Inhibition : Studies highlight the potential of difluorinated compounds in inhibiting enzymes critical for various metabolic pathways. The enhanced binding affinity due to fluorine substitution can significantly improve the efficacy of these compounds as enzyme inhibitors .
  • Antimicrobial Properties : Some derivatives of difluorocyclopropanes have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Csuk et al. focused on synthesizing difluorinated nucleosides using difluorocyclopropane derivatives as intermediates. The synthesized compounds showed promising antiviral activity against specific viral strains, indicating their potential application in antiviral drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Research on related biphenyl derivatives has established a structure-activity relationship that underscores how modifications in the biphenyl or cyclopropane structure affect biological activity. This relationship provides insights into optimizing the design of new derivatives with enhanced efficacy .

Properties

Molecular Formula

C16H12F2O2

Molecular Weight

274.26 g/mol

IUPAC Name

2,2-difluoro-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

WVJSHJSHYRUJGF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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